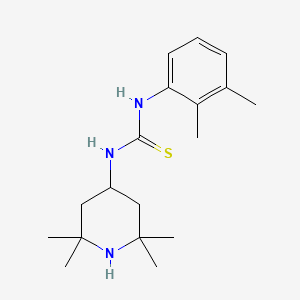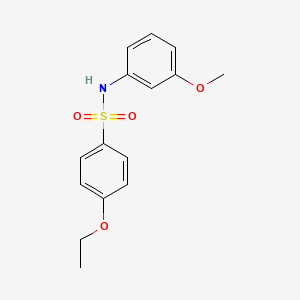![molecular formula C14H11FN6O B5762612 N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as FPTA and has been found to have a variety of interesting properties that make it useful in a number of different applications.
Mecanismo De Acción
The mechanism of action for FPTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPTA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPTA has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, FPTA has been found to have anti-inflammatory properties and has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPTA in lab experiments is that it is relatively easy to synthesize and purify. FPTA is also stable under a variety of different conditions, which makes it easy to work with. However, one of the limitations of using FPTA is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are a number of different future directions for research on FPTA. One area of interest is in the development of new anticancer therapies that are based on the properties of FPTA. Another area of interest is in the development of new anti-inflammatory therapies that are based on the properties of FPTA. Additionally, further research is needed to fully understand the mechanism of action of FPTA and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis method for FPTA involves the reaction of 3-fluoroaniline with 2-(4-pyridyl)tetrazole in the presence of acetic anhydride and pyridine. The resulting product is then purified through recrystallization to obtain pure FPTA.
Aplicaciones Científicas De Investigación
FPTA has been studied extensively for its potential use in scientific research. One of the main areas of interest has been in the field of cancer research. FPTA has been found to have anticancer properties and has been shown to inhibit the growth of a number of different cancer cell lines.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(5-pyridin-4-yltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O/c15-11-2-1-3-12(8-11)17-13(22)9-21-19-14(18-20-21)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBFWDSGGYKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)

![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)




![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)